N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.14674105 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as F3406-5920 or VU0623658-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance .
Mode of Action
F3406-5920 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to be effective in inhibiting LCMV multiplication .
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This blocks the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .
Result of Action
The primary result of the action of F3406-5920 is the inhibition of LCMV multiplication . By blocking the virus’s entry into the host cell, the compound prevents the initiation of transcription and replication of the virus genome . This leads to a decrease in the number of virus particles, thereby reducing the severity of the infection .
Action Environment
The efficacy and stability of F3406-5920 can be influenced by various environmental factors. For instance, the pH of the endosome compartment plays a crucial role in the compound’s mechanism of action . .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-5-7-23(8-6-13)29(25,26)19-15(11-22(2)21-19)18(24)20-10-14-3-4-16-17(9-14)28-12-27-16/h3-4,9,11,13H,5-8,10,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIJGHUNUJLPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.